2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and piperazinyl groups. Common reagents used in these reactions include fluorobenzene, piperazine, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazole derivatives.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential to inhibit specific biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be tested for its efficacy in treating various diseases, including infections and cancer.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-5-(4-piperazin-1-yl)oxazole-4-carbonitrile
- 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperidin-1-yl)oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile may exhibit unique biological activities due to the presence of the 4-methylbenzoyl group. This structural feature can influence the compound’s binding affinity and specificity for its molecular targets.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMLWMBASDXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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